[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol
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Overview
Description
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is a complex organic compound with a unique structure that combines a furan ring with a substituted phenyl group and an amino alcohol moiety
Preparation Methods
The synthesis of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol typically involves multiple steps, starting with the preparation of the furan ring and the substituted phenyl group. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution of the phenyl group:
Attachment of the prop-2-ynylamino group: This step involves the reaction of the furan derivative with a suitable amine, such as propargylamine, under conditions that promote nucleophilic substitution.
Introduction of the hydroxymethyl group: The final step involves the reduction of an intermediate compound to introduce the hydroxymethyl group, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to reduce double or triple bonds.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the specific interaction.
Comparison with Similar Compounds
Similar compounds to [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol include:
2-Methyltetrahydrofuran: A related furan derivative used as a solvent and reagent in organic synthesis.
tert-Butylamine: An aliphatic amine with applications in polymer synthesis and as a reagent in organic reactions.
Compared to these compounds, this compound is unique due to its combination of a furan ring, a substituted phenyl group, and an amino alcohol moiety, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
[5-[[(4-methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-10-18(11-15-6-4-14(2)5-7-15)12-16-8-9-17(13-19)20-16/h1,4-9,19H,10-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNBYGICQHAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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